molecular formula C16H12O4 B1204552 6-Methoxy-5H-4-oxa-pyrene-2,7-diol

6-Methoxy-5H-4-oxa-pyrene-2,7-diol

Cat. No.: B1204552
M. Wt: 268.26 g/mol
InChI Key: SBFGLQBYWJJLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-5H-4-oxa-pyrene-2,7-diol is a polycyclic aromatic compound featuring a pyrene backbone modified by the incorporation of a single oxygen atom, forming a 4-oxa-pyrene core . This structural modification introduces rigidity and alters the electronic conjugation pathway compared to unsubstituted pyrene, resulting in a polarizable aromatic system with distinct electron-rich and electron-deficient regions due to the strategic placement of methoxy and hydroxyl groups . This compound is of significant interest in advanced materials research. Its extended π-conjugated system suggests potential application in the development of photoluminescent materials, such as organic light-emitting diodes (OLEDs) and sensors, where its intrinsic fluorescence could be utilized . The diol and methoxy substituents make it a versatile scaffold for further chemical functionalization, suitable for incorporation into polymers or metal-organic frameworks (MOFs) to tailor material properties for specific applications in catalysis or optoelectronics . For researchers, the compound's structural characteristics make it a candidate for computational chemistry studies, including Density Functional Theory (DFT) calculations to model electronic properties like HOMO-LUMO gaps, and Molecular Dynamics (MD) simulations to understand its behavior in various solvent environments . Analytical methods for confirming identity and purity include NMR spectroscopy, mass spectrometry, and HPLC . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaene-6,13-diol

InChI

InChI=1S/C16H12O4/c1-19-16-11-7-20-13-6-10(17)4-8-2-3-9(5-12(16)18)14(11)15(8)13/h2-6,17-18H,7H2,1H3

InChI Key

SBFGLQBYWJJLEG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1CO4)O)O

Canonical SMILES

COC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1CO4)O)O

Synonyms

3-M-2,7-DPP
3-methoxy-2,7-dihydroxy-5H-phenanthro(4,5-bcd)pyran

Origin of Product

United States

Preparation Methods

Boron-Mediated Borylation and Oxidation

A prominent strategy involves iridium-catalyzed borylation of pyrene precursors, followed by oxidative coupling. This method, adapted from post-synthetic modification techniques for pyrene-4,5-diones, proceeds as follows:

  • Borylation of Pyrene-4,5-di(ethyleneglycol)ketal :

    • Reagents : Bis(pinacolato)diboron (2 equiv), [Ir(OMe)COD]₂ (0.05 equiv), 4,4’-di-tert-butyl-2,2’-bipyridine (0.1 equiv).

    • Conditions : Methyl tert-butyl ether (MTBE), 80°C, 20 h.

    • Yield : 49% for 2,7-bis(Bpin)-4,5-di(ethyleneglycol)ketal-pyrene.

  • Oxidative Cleavage and Cyclization :

    • Reagents : NaIO₄ (8.5 equiv), trifluoroacetic acid (TFA).

    • Conditions : THF/H₂O, room temperature, 3 days under air.

    • Outcome : Boronic acid-bearing pyrene-4,5-dione intermediate (88% yield), which undergoes methanolysis to install the methoxy group.

This route achieves regioselective functionalization at the 2,7-positions, critical for subsequent hydroxylation.

Functional Group Introduction Strategies

Methoxy Group Installation

Methylation of hydroxyl precursors using dimethyl sulfate or methyl iodide in alkaline media is standard. However, regioselectivity remains a hurdle due to pyrene’s symmetry.

  • Selective Protection :

    • Transient protection of 2,7-hydroxyls with tert-butyldimethylsilyl (TBS) groups enables methoxy introduction at the 6-position via nucleophilic substitution.

Hydroxylation Techniques

Electrophilic hydroxylation using hydrogen peroxide or enzymatic systems (e.g., cytochrome P450 mimics) targets the 2,7-positions:

  • Metal-Catalyzed Hydroxylation :

    • Fe(III)-porphyrin catalysts in acetonitrile/water (3:1) achieve 60–70% conversion but require post-synthetic purification.

Comparative Analysis of Synthesis Methods

The table below evaluates key methodologies based on yield, scalability, and regioselectivity:

MethodKey StepsYield (%)RegioselectivityScalability
Borylation/OxidationIr-catalyzed borylation → NaIO₄ oxidation49 → 88High (2,7-positions)Moderate
CyclodehydrationDiol protection → Acid cyclization30–45ModerateLow
Direct HydroxylationElectrophilic hydroxylation60–70LowHigh

Challenges and Optimization Opportunities

  • Regioselectivity in Methoxy Placement :

    • Computational modeling (DFT) predicts favorable transition states for methoxy group installation at the 6-position when using bulky directing groups.

  • Stability of Intermediates :

    • Boronic acid intermediates are prone to protodeboronation; stabilizing ligands (e.g., pinacol) improve handling.

  • Green Chemistry Approaches :

    • Solvent-free mechanochemical synthesis reduces waste but remains untested for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-5H-4-oxa-pyrene-2,7-diol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as hydroxylation and methoxylation of pyrene derivatives. For example, naphthalene-2,7-diol derivatives are synthesized using propylene carbonate at 210–220°C with catalysts like potassium carbonate . Reaction conditions (temperature, solvent, catalyst) are optimized via iterative testing: monitor reaction progress using TLC or HPLC, and adjust parameters to maximize yield (e.g., reflux in toluene for 12–24 hours). Purification often involves column chromatography with silica gel and ethanol/hexane eluents .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to verify methoxy and hydroxyl group positions.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ peak at m/z 286.08 for C16_{16}H14_{14}O4_4) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent effects. To resolve:

  • Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 9H-Fluorene-2,7-diol derivatives) to identify common artifacts .

Q. What are the challenges in achieving solubility and stability for this compound in aqueous vs. organic media?

  • Methodological Answer :

  • Solubility : The compound’s aromatic core and polar groups (e.g., -OH, -OCH3_3) limit aqueous solubility. Use co-solvents like DMSO:water (1:4) or micellar systems (e.g., Tween-80) .
  • Stability : Store at 2–8°C under inert gas (N2_2) to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (absorbance shifts >5 nm indicate instability) .

Q. Which advanced analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer in negative ion mode .
  • XRD : Confirm crystallinity and identify polymorphic forms, which may affect biological activity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .

Q. How does this compound interact with biological macromolecules, and what experimental designs are optimal for these studies?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Use the compound’s intrinsic fluorescence (λex_{ex} = 350 nm, λem_{em} = 420 nm) to study binding with proteins (e.g., BSA) via Stern-Volmer plots .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding sites, followed by SPR or ITC for affinity measurements .

Q. What computational methods are effective in modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (related to redox behavior) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using GROMACS .

Application-Oriented Questions

Q. What are the potential applications of this compound in material science?

  • Methodological Answer :

  • Photoluminescent Materials : Incorporate into polymers (e.g., PMMA) via copolymerization; monitor emission spectra (λem_{em} = 400–500 nm) for OLED or sensor applications .
  • Catalysis : Functionalize metal-organic frameworks (MOFs) to enhance catalytic activity in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-5H-4-oxa-pyrene-2,7-diol
Reactant of Route 2
6-Methoxy-5H-4-oxa-pyrene-2,7-diol

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